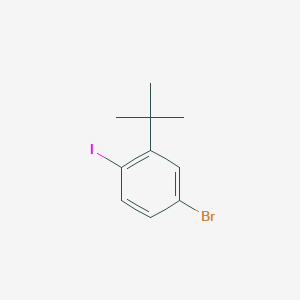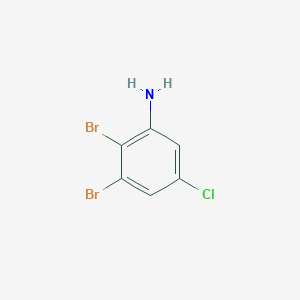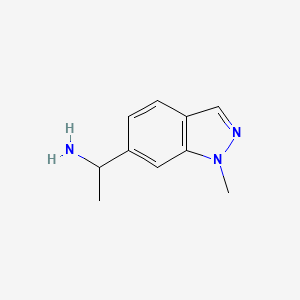
6-(1-Aminoethyl)-1-methyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Aminoethyl)-1-methyl-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound features an aminoethyl group attached to the sixth position of the indazole ring and a methyl group at the first position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminoethyl)-1-methyl-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-indazole with an aminoethylating agent such as 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-(1-Aminoethyl)-1-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitro-substituted indazoles.
科学研究应用
6-(1-Aminoethyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-(1-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The aminoethyl group can also interact with neurotransmitter receptors, potentially affecting neurological functions.
相似化合物的比较
Similar Compounds
1-Methyl-1H-indazole: Lacks the aminoethyl group, resulting in different chemical and biological properties.
6-(1-Hydroxyethyl)-1-methyl-1H-indazole:
6-(1-Aminoethyl)-1H-indazole: Lacks the methyl group at the first position, affecting its overall stability and reactivity.
Uniqueness
6-(1-Aminoethyl)-1-methyl-1H-indazole is unique due to the presence of both the aminoethyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
1-(1-methylindazol-6-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)8-3-4-9-6-12-13(2)10(9)5-8/h3-7H,11H2,1-2H3 |
InChI 键 |
XGALVTPNDQHOPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=NN2C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


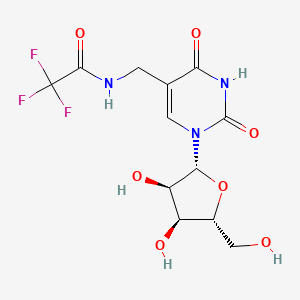
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
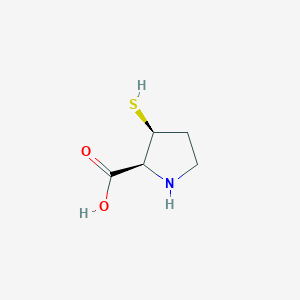
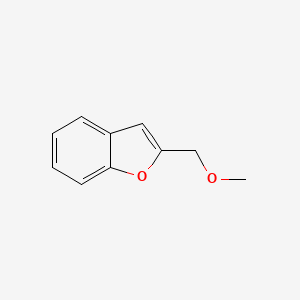
![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
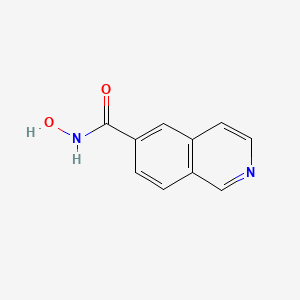

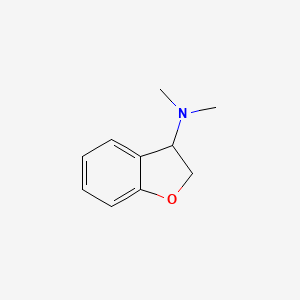
![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)
